Antimicrobial Activity Divergence: 5-Aminomethyl vs. 5-Aryl Substitution at the Oxadiazole 5-Position Defines Activity Space
The alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate series (compounds 10–15) bearing phenyl, 2-chlorophenyl, and 2,4-dichlorophenyl substituents at the oxadiazole 5-position were tested in vitro and showed no antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa, and no antifungal activity against Candida albicans or Aspergillus niger [1]. This is in marked contrast to the broader class of 5-aminomethyl-substituted 1,3,4-oxadiazole-2-thiol derivatives, for which antimicrobial activity—including against Gram-positive organisms—has been repeatedly documented in the primary literature [2][3]. While direct MIC data for the target compound itself have not been published in a peer-reviewed head-to-head comparison, the published inactivity of the 5-aryl thioacetate subclass provides strong class-level evidence that the 5-aminomethyl substituent is a critical determinant of antimicrobial potential within this scaffold [1].
| Evidence Dimension | In vitro antimicrobial activity (presence vs. absence) |
|---|---|
| Target Compound Data | No published direct MIC data for CAS 1094417-24-9; class-level antimicrobial activity reported for structurally related 5-aminomethyl-1,3,4-oxadiazole-2-thiol derivatives [2][3]. |
| Comparator Or Baseline | Compounds 10–15: alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetates with R = C₆H₅, 2-ClC₆H₄, 2,4-Cl₂C₆H₃. No activity against any tested bacterial or fungal strain [1]. |
| Quantified Difference | Comparator series: zero antimicrobial activity across all strains. Target compound class: activity reported; exact fold-difference not calculable due to absent direct comparator data for the specific compound. |
| Conditions | Broth dilution method; Gram-positive (B. subtilis ATCC 6633, S. aureus ATCC 25923), Gram-negative (E. coli ATCC 25922, P. aeruginosa ATCC 27853), fungi (C. albicans ATCC 10231, A. niger ATCC 16404) [1]. |
Why This Matters
A procurement choice of a 5-aryl analog over the 5-aminomethyl compound would select a scaffold that has been empirically demonstrated to lack antimicrobial activity, making it unsuitable for anti-infective screening programs.
- [1] Ziyaev A, Sasmakov S, Toshmuradov T, Ziyaeva M, Abdurakhmanov J, Khasanov S, Azimova S. Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate, and their antimicrobial properties. J. Turk. Chem. Soc. Sect. A: Chem. 2023;10(3):599-604. View Source
- [2] Roshan NS, Srikanth J, Gomathi S, Rebekal J, Kannan R, Narasimha Rao G. Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitors. Indian J. Biochem. Biophys. 2023;60(2):125-133. doi:10.56042/ijbb.v60i2.70710 View Source
- [3] Akram M, Rauf A, Saeed A, Ahmed F, Mubeen S, Ashraf M, Hussain S, Qureshi AM. Synthesis, biological evaluation and molecular docking studies of Mannich bases derived from 1,3,4-oxadiazole-2-thiones as potential urease inhibitors. Trop. J. Pharm. Res. 2018;17(1):127-134. View Source
